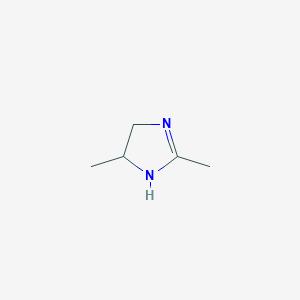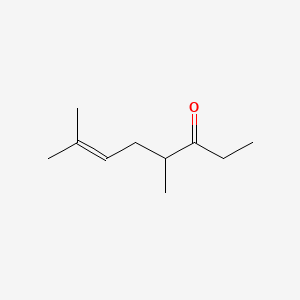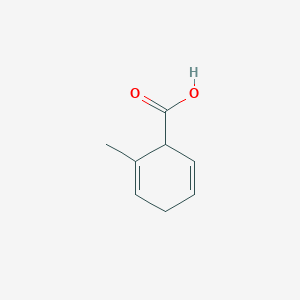
1,4-二氢-2-甲基苯甲酸
描述
. It is a derivative of benzoic acid and features a methyl group attached to the benzene ring, making it a valuable compound in various scientific and industrial applications.
科学研究应用
1,4-Dihydro-2-methylbenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-2-methylbenzoic acid can be synthesized through several methods, including the cyclization of 2-methyl-1,4-benzoquinone with malonic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions to promote the formation of the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to ensure the production of high-quality 1,4-dihydro-2-methylbenzoic acid.
化学反应分析
Types of Reactions: 1,4-Dihydro-2-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 2-Methylbenzoic acid
Reduction: 2-Methylcyclohexanone or 2-Methylcyclohexanol
Substitution: Brominated or nitro derivatives of 1,4-dihydro-2-methylbenzoic acid
作用机制
The mechanism by which 1,4-dihydro-2-methylbenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic effects. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
相似化合物的比较
o-Toluic acid (2-methylbenzoic acid)
m-Toluic acid (3-methylbenzoic acid)
p-Toluic acid (4-methylbenzoic acid)
3-Methoxybenzoic acid
3-Hydroxybenzoic acid
属性
IUPAC Name |
2-methylcyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUSHSKDGRZQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC=CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340419 | |
| Record name | 1,4-Dihydro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55886-48-1 | |
| Record name | 1,4-Dihydro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-dihydro-2-methylbenzoic acid contribute to the photostabilization of mechanically treated wood pulp?
A: 1,4-Dihydro-2-methylbenzoic acid acts as a hydrogen donor during the photodegradation process of lignin, a major component of wood pulp responsible for its light sensitivity. [, ]
- Mechanism: Instead of directly interfering with the initial photochemical reactions of lignin, the compound donates hydrogen atoms to reactive radical intermediates formed during lignin photodegradation. This donation helps to stabilize these radicals and prevent them from undergoing further reactions that lead to the formation of chromophoric groups responsible for the yellowing of paper. []
- Example: Research using a lignin model compound (3,4-dimethoxy-α-(2′-methoxyphenoxy)-acetophenone) demonstrated that the presence of 1,4-dihydro-2-methylbenzoic acid promotes the formation of 3,4-dimethoxyacetophenone, a product resulting from radical stabilization. []
- Conversion: In pulp samples, 1,4-dihydro-2-methylbenzoic acid gradually converts to o-toluic acid, further supporting the hydrogen donation mechanism. []
Q2: Can 1,4-dihydro-2-methylbenzoic acid interact with other organic molecules susceptible to photodegradation, and what is the mechanism?
A: Yes, research suggests that 1,4-dihydro-2-methylbenzoic acid can interact with other molecules prone to photodegradation, specifically those containing diene structures, through a hydrogen donation mechanism. []
- Model System: Studies using benzophenone (a known photosensitizer) and various dienes, including linoleic acid, revealed that 1,4-dihydro-2-methylbenzoic acid could donate hydrogen atoms to radicals generated during the photoreaction. []
- Impact: This hydrogen donation leads to the stabilization of these radicals and influences the final product distribution. For instance, in the case of linoleic acid, hydrogen donation by 1,4-dihydro-2-methylbenzoic acid influences the formation of conjugated isomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


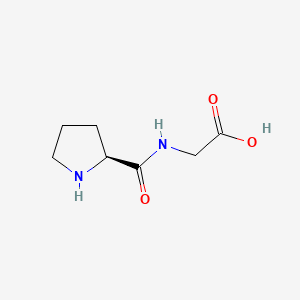
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)


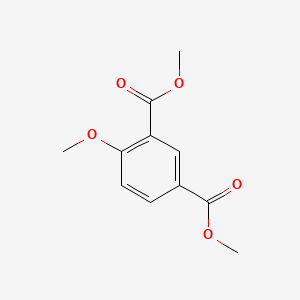




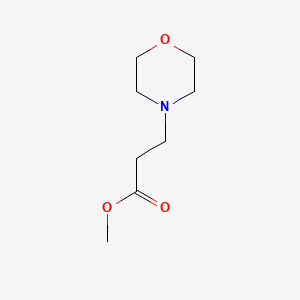
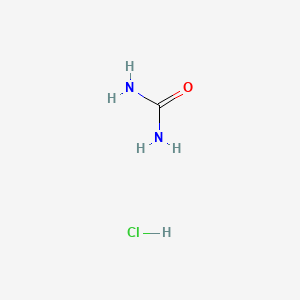
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
